

Application Notes and Protocols for MAZ51 Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a **MAZ51** stock solution using dimethyl sulfoxide (DMSO) as the solvent. **MAZ51** is a potent and selective inhibitor of the vascular endothelial growth factor receptor-3 (VEGFR-3) tyrosine kinase, playing a crucial role in lymphangiogenesis.[1][2] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties of MAZ51

MAZ51 is an indolinone-based compound that acts as a reversible and ATP-competitive inhibitor of VEGFR-3. It has been shown to inhibit the proliferation and induce apoptosis in various tumor cell lines.[1][3]



Property	Value	Reference
Molecular Formula	C21H18N2O	[4][5]
Molecular Weight	314.38 g/mol	[1]
Appearance	Crystalline solid	[4][5]
Purity	≥95% to ≥98%	[4][6]
Solubility in DMSO	1 mg/mL to 63 mg/mL	[1][4][5]
Storage (Solid)	-20°C for up to 4 years	[1][4][5]
Storage (Stock Solution)	-80°C for up to 1 year; -20°C for up to 1 month	[1]

Note on DMSO: The solubility of **MAZ51** can be affected by the quality of the DMSO. It is highly recommended to use fresh, anhydrous, high-purity DMSO to ensure maximum solubility.[1] Moisture-absorbing DMSO can reduce the solubility of the compound.[1]

Experimental Protocols Protocol for Preparing a 10 mM MAZ51 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MAZ51** in DMSO. This concentration is a common starting point for further dilutions in cell culture media or other aqueous buffers for various in vitro and in vivo experiments.

Materials:

- MAZ51 powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips



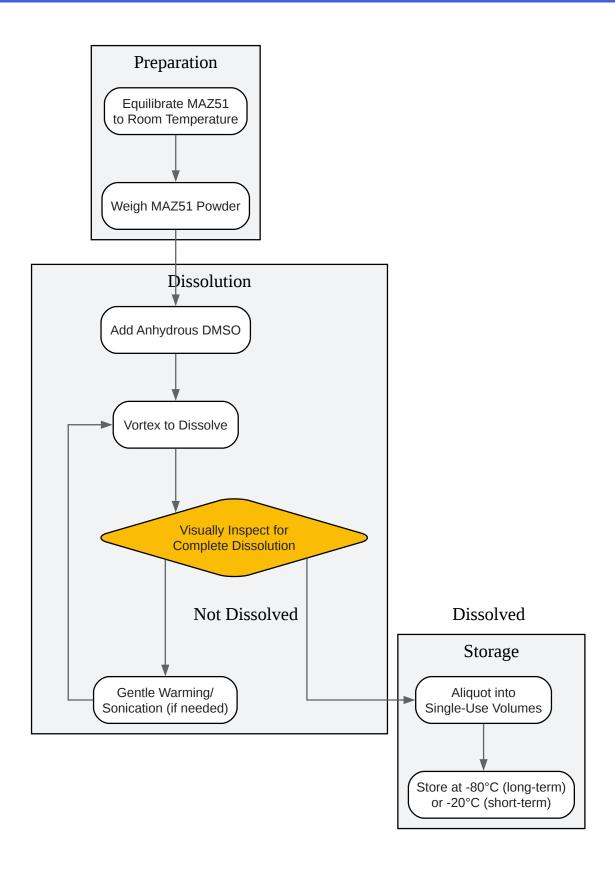
- Vortex mixer
- Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

- Pre-weighing Preparation: Allow the vial of MAZ51 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing MAZ51: Carefully weigh out the desired amount of MAZ51 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.14 mg of MAZ51 (Molecular Weight = 314.38 g/mol).
- Dissolving in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the **MAZ51** powder. For a 10 mM solution, if you weighed 3.14 mg of **MAZ51**, add 1 mL of DMSO.
- Ensuring Complete Dissolution: Vortex the solution thoroughly until the **MAZ51** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can aid in dissolution if precipitation occurs.[3]
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.[1]
- Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate experimental buffer or medium.

Workflow for Preparing MAZ51 Stock Solution





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Caption: Workflow for the preparation of a MAZ51 stock solution in DMSO.



Application Notes

MAZ51 is a selective inhibitor of VEGFR-3 and is a valuable tool for studying lymphangiogenesis and its role in cancer.[2] It has been shown to inhibit VEGF-C-induced activation of VEGFR-3 without significantly affecting VEGFR-2 at lower concentrations.[3]

Cell-Based Assays

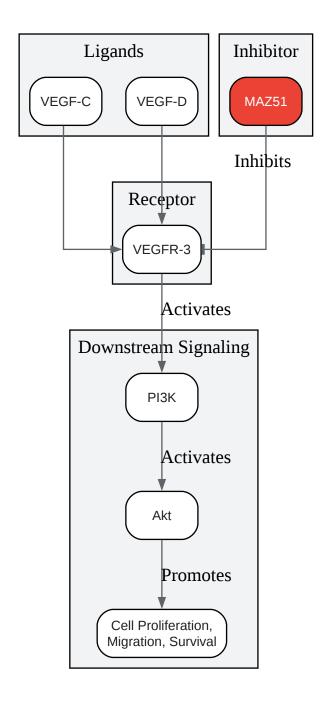
For cell-based assays, the **MAZ51** stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[7]

Mechanism of Action

MAZ51 primarily exerts its effects by inhibiting the autophosphorylation of VEGFR-3, which is activated by its ligands VEGF-C and VEGF-D.[2] This inhibition blocks downstream signaling pathways, including the PI3K/Akt pathway, which are involved in cell proliferation, migration, and survival.[2][8] Interestingly, in some glioma cell lines, **MAZ51** has been observed to induce cell rounding and G2/M cell cycle arrest through the activation of RhoA and phosphorylation of Akt/GSK3β, independent of VEGFR-3 inhibition.[1][5][9]

MAZ51 Signaling Pathway





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Caption: Simplified signaling pathway of MAZ51's inhibitory action on VEGFR-3.

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